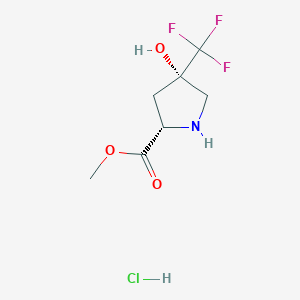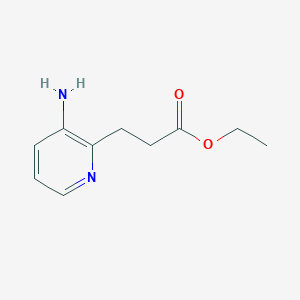
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: is a fluorinated organic compound that contains a pyrrolidine ring, a trifluoromethyl group, and a carboxylate ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (2S,4S)-methyl pyrrolidine-2-carboxylate and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).
Reduction: The trifluoromethyl group is resistant to reduction, but the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen, especially with electrophiles.
Common Reagents and Conditions:
Oxidation: CrO3, DMP, acetic acid (AcOH)
Reduction: LiAlH4, ether
Substitution: Electrophiles, polar aprotic solvents
Major Products Formed:
Oxidation: (2S,4S)-Methyl 4-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Reduction: (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate
Substitution: Various substituted pyrrolidines depending on the electrophile used
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated compounds.
Medicine: It has potential as a lead compound in drug discovery, especially for diseases where fluorinated molecules show enhanced activity or stability.
Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can provide a scaffold for further functionalization.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include various enzymes involved in disease pathways.
Receptors: The compound may bind to specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can be compared with other similar compounds, such as:
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)benzoate: This compound has a similar trifluoromethyl group but a different core structure.
(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate: This compound lacks the HCl salt form, which can affect its solubility and reactivity.
Uniqueness:
The presence of the trifluoromethyl group in the pyrrolidine ring makes this compound unique, as it combines the properties of both functional groups in a single molecule.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-14-5(12)4-2-6(13,3-11-4)7(8,9)10;/h4,11,13H,2-3H2,1H3;1H/t4-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXLHVINFGHYAU-DPIOYBAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@](CN1)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8045311.png)




